2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one
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Overview
Description
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one is a complex organic compound that features a unique combination of pyrazole, pyridine, and oxazinone moieties. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one typically involves multiple steps. One common route starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then subjected to further reactions to introduce the oxazinone ring and other substituents .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity. The process often involves the use of specific reagents and solvents to ensure high efficiency. For example, the reaction of 3-chloropyridine with brominating agents, followed by cyclization and functional group modifications, is a common approach .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups using appropriate reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid
- Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate
- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(2-methyl-6-(methylcarbamoyl)-4-(methylthio)phenyl)-1H-pyrazole-5-carboxamide .
Uniqueness
What sets 2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H9BrCl2N4O2 |
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Molecular Weight |
452.1 g/mol |
IUPAC Name |
2-[5-bromo-2-(3-chloropyridin-2-yl)pyrazol-3-yl]-6-chloro-8-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H9BrCl2N4O2/c1-8-5-9(19)6-10-14(8)22-16(26-17(10)25)12-7-13(18)23-24(12)15-11(20)3-2-4-21-15/h2-7H,1H3 |
InChI Key |
FRMADUZMMIFSTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(OC2=O)C3=CC(=NN3C4=C(C=CC=N4)Cl)Br)Cl |
Origin of Product |
United States |
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